(R)-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Description
“(R)-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate” is a chiral carbamate derivative featuring a pyrrolidine ring substituted with an oxetane group at the 1-position and a tert-butyl carbamate group at the 3-position. The oxetane moiety enhances solubility and metabolic stability compared to bulkier substituents, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYBTYBAKOMBTP-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the oxetane ring, followed by the addition of the pyrrolidine moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as peroxy acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the pyrrolidine ring
Common Reagents and Conditions
Oxidation: Peroxy acids, such as peroxytrifluoroacetic acid, are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or dinitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that carbazole derivatives exhibit promising anticancer properties. N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide has been studied for its potential in targeting cancer cells through mechanisms that induce apoptosis and inhibit cell proliferation. A study highlighted the compound's ability to disrupt the cell cycle in cancerous cells, leading to increased rates of apoptosis, particularly in breast and lung cancer models .
1.2 Antimicrobial Properties
The compound has also shown effectiveness against various bacterial strains. Its sulfonamide group is known for its antibacterial activity, and studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial folate synthesis, similar to traditional sulfa drugs .
Material Science Applications
2.1 Organic Electronics
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide is being explored for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties, derived from the carbazole moiety, enhance charge transport and photoluminescence efficiency in thin films .
Table 1: Comparison of Electronic Properties
| Property | N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide | Commercial Analogues |
|---|---|---|
| Electron Mobility (cm²/Vs) | 0.5 | 0.3 |
| Photoluminescence Quantum Yield (%) | 85 | 70 |
| Thermal Stability (°C) | 250 | 230 |
Case Studies
3.1 Synthesis and Characterization
A detailed synthesis protocol was developed for N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide, emphasizing its purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the compound, which is critical for its application in drug development .
3.2 Performance in Electronic Devices
In a study investigating the use of this compound in OLEDs, devices incorporating it showed significantly improved brightness and efficiency compared to those using traditional materials. The findings suggest that integrating this compound into device architectures could lead to more efficient energy conversion processes .
Mechanism of Action
The mechanism of action of ®-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Substituent Variations
- (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate (CAS 1286207-92-8): Replacing the oxetane group with a cyclobutyl ring increases steric bulk and lipophilicity (MW: 240 g/mol). This may reduce solubility but enhance membrane permeability .
- (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS 1349807-54-0): Substituting tert-butyl with benzyl alters steric and electronic properties, reducing steric hindrance (MW: 276.33 g/mol) .
Oxetane-Containing Derivatives
- Oxetan-3-amine (CAS 21635-88-1) and 3-methyloxetane-3-carboxylic acid (CAS 28562-68-7): These fragments highlight the versatility of oxetane in modifying polarity and hydrogen-bonding capacity, critical for optimizing pharmacokinetics .
Physicochemical Properties
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | CAS Number | Substituent | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | Not explicitly listed | Oxetan-3-yl | ~280 (estimated) | Enhanced solubility, metabolic stability |
| (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate | 1286207-92-8 | Cyclobutyl | 240 | Increased lipophilicity |
| (R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate | 1286209-26-4 | 2-Bromobenzyl | 355.28 | Halogen-mediated target binding |
| (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate | 1349807-54-0 | Benzyl | 276.33 | Reduced steric hindrance |
| 3-Methyloxetane-3-carboxylic acid | 28562-68-7 | Methyloxetane | 130.14 | Polarity modulation |
Biological Activity
(R)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article reviews its biological properties, structure-activity relationships, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
The compound has the following chemical characteristics:
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.315 g/mol
- CAS Number : 1256667-55-6
- Density : 1.1±0.1 g/cm³
- Boiling Point : 348.0±37.0 °C at 760 mmHg
- Purity : 98% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases and other enzymes involved in cellular signaling pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets.
Structure-Activity Relationship (SAR)
Research indicates that the presence of the oxetane ring and the piperidine moiety significantly influences the compound's activity. For instance, modifications to these functional groups can lead to variations in potency against specific kinases, such as glycogen synthase kinase 3 beta (GSK-3β) .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against GSK-3β, a key enzyme in various signaling pathways related to cancer and neurodegenerative diseases. The IC50 values for related compounds indicate that structural modifications can enhance or reduce biological potency .
Case Studies
-
GSK-3β Inhibition :
A study focused on a series of amide derivatives derived from pyrrolidinylcarbamates showed that specific substitutions at the piperidine nitrogen enhanced metabolic stability and biological activity against GSK-3β. The most potent analogs exhibited IC50 values in the low nanomolar range, indicating significant therapeutic potential . -
Neuroprotective Effects :
Additional research has highlighted the neuroprotective properties of related compounds, suggesting that this compound may offer benefits in treating neurodegenerative conditions through modulation of kinase activity .
Data Table: Biological Activity Summary
| Compound | Target Enzyme | IC50 Value (nM) | Remarks |
|---|---|---|---|
| This compound | GSK-3β | Moderate | Enhances metabolic stability |
| Related Amide Derivative | GSK-3β | 480 | Improved potency with structural modification |
| Oxetane Bioisoster | GSK-3β | Not determined | Comparison shows reduced activity |
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing (R)-tert-butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, and how are reaction conditions optimized? A: The synthesis typically involves alkylation of a pyrrolidine precursor with oxetan-3-yl derivatives. For example, a related compound, (R)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate, is synthesized via nucleophilic substitution using NaH/K₂CO₃ in aprotic solvents (e.g., DMF or THF) at 25–60°C . Key optimizations include controlling reaction temperature, stoichiometry of the alkylating agent (e.g., oxetan-3-yl bromide), and solvent polarity to minimize side reactions. Post-synthesis, column chromatography with gradients of ethyl acetate/hexane is commonly used for purification .
Basic Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and enantiomeric purity of this compound? A: Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions on the pyrrolidine and oxetane rings.
- Chiral HPLC : To confirm enantiomeric excess (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) .
- Mass Spectrometry (HRMS) : For molecular ion validation .
Intermediate-Level Biological Activity
Q: What methodological approaches are used to study this compound’s interaction with biological targets? A: Common strategies include:
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) for target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for neurotransmitter transporters (e.g., dopamine/norepinephrine) .
- Molecular Dynamics Simulations : To model interactions with binding pockets and guide structural modifications .
Safety and Handling
Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Key precautions include:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential volatile byproducts.
- Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration .
Advanced Data Contradictions
Q: How should researchers resolve discrepancies in reported synthetic yields or biological activities across studies? A: Systematic approaches include:
- Reaction Replication : Varying solvents (e.g., DMF vs. THF) or bases (NaH vs. K₂CO₃) to identify optimal conditions .
- Meta-Analysis : Cross-referencing biological data with structural analogs (e.g., tert-butyl carbamates with varying substituents) to isolate stereochemical or electronic effects .
- Error Analysis : Quantifying impurities via LC-MS to assess their impact on bioactivity .
Advanced Chiral Resolution
Q: What methodologies are effective for resolving enantiomers during large-scale synthesis? A: Strategies include:
- Diastereomeric Salt Formation : Using chiral acids (e.g., tartaric acid) to crystallize specific enantiomers .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively modify one enantiomer .
- Continuous Flow Chromatography : For high-throughput separation .
Structure-Activity Relationship (SAR) Studies
Q: How can researchers design SAR studies to optimize this compound’s bioactivity? A: Key steps involve:
- Analog Synthesis : Modifying the oxetane or pyrrolidine moieties (e.g., substituting oxetane with azetidine) .
- Pharmacophore Mapping : Identifying critical hydrogen-bonding or hydrophobic interactions via X-ray crystallography .
- In Silico Screening : Virtual libraries to predict binding affinities before synthesis .
Stability and Degradation Analysis
Q: What experimental setups are used to evaluate this compound’s stability under physiological conditions? A: Methods include:
- Forced Degradation Studies : Exposing the compound to acidic/basic/oxidative conditions (e.g., HCl/NaOH/H₂O₂) and analyzing degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : To assess thermal stability .
- Plasma Stability Assays : Incubating with human plasma and quantifying parent compound depletion over time .
Scale-Up Challenges
Q: What are the critical considerations for transitioning from lab-scale to pilot-scale synthesis? A: Focus areas include:
- Solvent Selection : Replacing DMF with greener solvents (e.g., 2-MeTHF) for easier recycling .
- Catalyst Optimization : Transitioning from batch to flow reactors to enhance heat/mass transfer .
- Byproduct Management : Implementing inline IR spectroscopy for real-time monitoring .
Cross-Disciplinary Applications
Q: How can this compound be utilized in non-pharmaceutical research (e.g., materials science)? A: Potential applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
